N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
CAS No.:
Cat. No.: VC13656182
Molecular Formula: C12H17FN4O
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17FN4O |
|---|---|
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | N-(5-fluoropyrimidin-2-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine |
| Standard InChI | InChI=1S/C12H17FN4O/c13-9-5-15-11(16-6-9)17-10-4-12(18-7-10)2-1-3-14-8-12/h5-6,10,14H,1-4,7-8H2,(H,15,16,17) |
| Standard InChI Key | DFEUIRFJYZACNH-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1 |
| Canonical SMILES | C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1 |
Introduction
N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a synthetic compound belonging to the class of spirocyclic amines. It features a unique structure that incorporates a fluoropyrimidine moiety, which is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer. The presence of the fluorine atom enhances the compound's biological activity and metabolic stability.
Synthesis Methods
The synthesis of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves complex organic reactions. A common approach includes:
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Starting Materials: Spirocyclic precursors and fluorinated pyrimidine derivatives.
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Reaction Conditions: Heating under inert atmosphere conditions to prevent oxidation.
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Solvents: Dimethyl sulfoxide or acetonitrile for enhanced reaction rates.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic efficacy. The fluorine atom in the compound enhances its biological activity and metabolic stability, which is crucial for drug development.
Research Findings and Future Directions
Research on N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine highlights its potential in medicinal chemistry. Future studies should focus on optimizing synthesis methods and exploring its therapeutic applications further.
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